8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound with a complex structure that includes a purine ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a purine derivative with diethylamine and methyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe to study nucleic acid interactions due to its ability to mimic natural nucleobases.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with biological molecules, particularly nucleic acids. It can form hydrogen bonds with DNA or RNA, affecting their structure and function. This interaction can inhibit the replication of viruses or the proliferation of cancer cells by disrupting their genetic material.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases.
Adenine: A natural nucleobase found in DNA and RNA.
Uniqueness
8-(Diethylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific diethylamino and methyl substitutions, which confer distinct chemical and biological properties. These modifications enhance its ability to interact with nucleic acids and other biological molecules, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
8-(diethylamino)-3-methyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-4-15(5-2)9-11-6-7(12-9)14(3)10(17)13-8(6)16/h4-5H2,1-3H3,(H,11,12)(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWAKHFZRQZZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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